2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid

Medicinal Chemistry Computational Chemistry SAR

Sourcing a precisely substituted diarylpyrazole-acrylic acid with the α-cyano group intact is critical for reproducible COX-2 inhibition and photosystem II electron transport assays. Generic analogs lacking the 2-cyano or p-tolyl substitution fail to replicate target engagement. • α-Cyanoacrylic acid terminus enables regioselective Michael additions for covalent probe design. • p-Tolyl at pyrazole 3-position modulates lipophilicity (logP ~4.2) for optimized target binding. Supplied at ≥95% purity with Certificate of Analysis. For R&D use only; not for human or veterinary applications.

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
Cat. No. B12433094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)
InChIKeyTZAFGBQJVOLJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid – Structural and Pharmacophoric Baseline for Procurement


2-Cyano-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylic acid (CAS 1211882-25-5) is a heterocyclic building block combining a 1,3-diarylpyrazole core with an α-cyanoacrylic acid terminus. This compound belongs to the class of 1,3-diaryl-pyrazol-4-acrylic acid derivatives, a scaffold patented for anti-inflammatory activity [1]. Its molecular formula is C20H15N3O2 with a molecular weight of 329.35 g/mol, and it is typically supplied at ≥95% purity . The presence of an electron-withdrawing cyano group at the α-position of the acrylic acid distinguishes it structurally from simpler 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylic acid analogs (CAS 108446-74-8), and is expected to modulate both chemical reactivity and biological target engagement.

Why a Generic Pyrazole-Acrylic Acid Building Block Cannot Substitute for 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid


Substituting this compound with a simpler 1,3-diarylpyrazole acrylic acid or a differently substituted 2-cyanoacrylate risks compromising the intended biological or chemical performance. The α-cyano group is not a passive substituent; in the 2-cyanoacrylate class, it is a critical pharmacophore for herbicidal activity by acting as a photosystem II electron transport inhibitor, and in medicinal chemistry, it directly influences the electrophilicity of the acrylic acid double bond [1]. The specific p-tolyl substituent at the pyrazole 3-position further differentiates it from the 1,3-diphenyl analog, as lipophilicity and steric bulk introduced by the methyl group can alter target binding and ADME properties. Therefore, procurement of a generic 'diarylpyrazole acrylic acid' without this precise substitution pattern cannot guarantee equivalent reactivity profiles in downstream synthetic derivatization or biological assay outcomes.

Quantitative Differential Evidence for 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid Against Its Closest Analogs


Structural Differentiation from the Non-Cyano Analog: Impact on Electrophilicity and Drug-Likeness

Compared to the non-cyano analog 3-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8), the target compound introduces a cyano group at the α-position of the acrylic acid moiety. This substitution increases the calculated topological polar surface area (TPSA) from 55.12 Ų to 78.95 Ų and reduces the partition coefficient (cLogP) from 4.2 to 3.1, moving the molecule closer to optimal drug-likeness parameters for oral bioavailability . The enhanced electrophilicity of the α-cyanoacrylate group also fundamentally alters its reactivity in nucleophilic addition and cyclocondensation reactions used for building focused libraries .

Medicinal Chemistry Computational Chemistry SAR

Antioxidant Activity Profile Against the Diphenyl Analog: ABTS Radical Cation Scavenging

The antioxidant capacity of the 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid scaffold has been established quantitatively . While direct data for the p-tolyl analog are pending, the diphenyl analog provides a baseline: its derivatives showed up to 69.21% inhibition in the ABTS radical-scavenging assay at 1.10 mg/mL. The p-tolyl group's electron-donating methyl substituent is expected to further stabilize the radical intermediate formed during scavenging, potentially enhancing this activity. This positions the target compound as a candidate for antioxidant lead development, distinct from the purely anti-inflammatory or herbicidal applications of other analogs.

Antioxidant Screening Free Radical Scavenging ABTS Assay

Patent-Backed Anti-Inflammatory Scaffold with Potentially Superior Safety Margin Over Phenylbutazone

The 1,3-diaryl-pyrazol-4-acrylic acid class, of which the target compound is a member, is claimed for anti-inflammatory use [1]. In a carrageenan-induced edema model, structurally related β-(4-pyrazole)acrylic acids (compounds 23, 24, 27) were less active than the reference drug phenylbutazone but demonstrated lower toxicity [2]. The cyano group in the target compound is predicted to enhance affinity for the COX-2 active site through additional hydrogen bonding interactions, mirroring the design rationale of celecoxib, potentially narrowing the efficacy gap while retaining the favorable toxicity profile.

Anti-inflammatory COX Inhibition Toxicity Profile

Verified Supply Chain Purity and Identity: 95% Baseline for Reproducible Research

Commercially, 2-cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid is supplied with a baseline purity of 95% . This is a critical procurement parameter, as impurities in pyrazole-acrylic acid building blocks can originate from unreacted aldehydes or malonic acid intermediates, which may interfere with subsequent biological assays or catalytic transformations. A defined purity specification ensures batch-to-batch reproducibility and minimizes the need for costly in-house purification prior to use in sensitive applications such as kinase inhibition screening or coordination chemistry.

Analytical Chemistry Quality Control Procurement

Optimal Scientific and Industrial Application Scenarios for 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid


Medicinal Chemistry: Design of Dual COX-2/LOX Inhibitors with Antioxidant Activity

The compound's structural features align with a dual anti-inflammatory/antioxidant design strategy. The diarylpyrazole core targets COX-2 [1], while the α-cyanoacrylic acid moiety provides a handle for Michael addition-based covalent modification of nucleophilic cysteine residues in redox-sensitive enzymes. Its predicted antioxidant capacity offers a complementary mechanism to combat oxidative stress in chronic inflammation, potentially reducing the effective dose and systemic toxicity compared to single-target agents.

Agrochemical Discovery: Photosystem II Inhibitor Herbicide Lead

2-Cyanoacrylate compounds are established photosystem II electron transport inhibitors [1]. The pyrazole-substituted variant can be elaborated into a focused library via the carboxylic acid handle to optimize crop selectivity and environmental persistence. This application is supported by the known herbicidal activity of structurally related 2-cyanoacrylate-pyrazoles against key weed species at field-relevant application rates of 150-1500 g/ha.

Synthetic Methodology: A Bifunctional Building Block for Heterocyclic Library Synthesis

The compound's α-cyanoacrylic acid moiety undergoes regioselective nucleophilic additions at the C2-C3 double bond, enabling rapid construction of pyrazolone, pyrimidopyrimidine, and benzoxazinone heterocycles [1]. The p-tolyl group introduces steric bias, facilitating stereoselective transformations that are less feasible with the 1,3-diphenyl analog. This makes it a strategic building block for diversity-oriented synthesis of novel scaffolds.

Materials Science: Corrosion Inhibition Formulation Component

Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate, a close ester analog, has demonstrated mild steel corrosion inhibition in acidic environments [1]. The corresponding carboxylic acid can be formulated as a non-toxic, heterocycle-based corrosion inhibitor for industrial cooling systems or pickling processes, leveraging the electron-rich pyrazole ring and the polar cyano/acid groups for metal surface adsorption.

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